4-Chloro-2-iodo-5-(trifluoromethyl)pyrimidine 4-Chloro-2-iodo-5-(trifluoromethyl)pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15834264
InChI: InChI=1S/C5HClF3IN2/c6-3-2(5(7,8)9)1-11-4(10)12-3/h1H
SMILES:
Molecular Formula: C5HClF3IN2
Molecular Weight: 308.43 g/mol

4-Chloro-2-iodo-5-(trifluoromethyl)pyrimidine

CAS No.:

Cat. No.: VC15834264

Molecular Formula: C5HClF3IN2

Molecular Weight: 308.43 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-2-iodo-5-(trifluoromethyl)pyrimidine -

Specification

Molecular Formula C5HClF3IN2
Molecular Weight 308.43 g/mol
IUPAC Name 4-chloro-2-iodo-5-(trifluoromethyl)pyrimidine
Standard InChI InChI=1S/C5HClF3IN2/c6-3-2(5(7,8)9)1-11-4(10)12-3/h1H
Standard InChI Key SFCGNEWUHJLQJV-UHFFFAOYSA-N
Canonical SMILES C1=C(C(=NC(=N1)I)Cl)C(F)(F)F

Introduction

Chemical and Structural Properties

Molecular Identity

4-Chloro-2-iodo-5-(trifluoromethyl)pyrimidine belongs to the pyrimidine family, a six-membered heterocyclic ring with two nitrogen atoms at positions 1 and 3. The substituents at positions 2 (iodo), 4 (chloro), and 5 (trifluoromethyl) confer distinct electronic and steric properties. Key identifiers include:

PropertyValueSource
CAS Number1805464-24-7
IUPAC Name4-chloro-2-iodo-5-(trifluoromethyl)pyrimidine
Molecular FormulaC₅HClF₃IN₂
Molecular Weight308.43 g/mol
SMILES NotationFC(F)(F)C1=CN=C(Cl)N=C1I
InChIKeySFCGNEWUHJLQJV-UHFFFAOYSA-N

The trifluoromethyl group enhances lipophilicity and metabolic stability, making the compound valuable in drug design. The iodine atom facilitates participation in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Ullmann couplings, while the chlorine atom offers a site for nucleophilic displacement.

Synthesis and Manufacturing

General Synthesis Strategies

The synthesis of 4-chloro-2-iodo-5-(trifluoromethyl)pyrimidine typically involves multi-step protocols starting from simpler pyrimidine precursors. A common approach includes:

  • Ring Formation: Condensation of β-diketones or β-ketoesters with amidines to construct the pyrimidine core .

  • Halogenation: Sequential introduction of chlorine and iodine via electrophilic substitution or metal-mediated reactions.

  • Trifluoromethylation: Incorporation of the -CF₃ group using reagents like trifluoromethyl copper or Umemoto’s reagent.

For example, a patent detailing the synthesis of 4-chloro-2,6-dimethyl-pyrimidine (CN103012278A) describes a two-step process involving methyl acetoacetate and acetamidine hydrochloride under alkaline conditions, followed by chlorination with phosphorus oxychloride . Adapting this method, the trifluoromethyl and iodine groups could be introduced via halogen-exchange reactions or palladium-catalyzed couplings.

Optimized Reaction Conditions

Key parameters influencing yield and purity include:

  • Temperature: Controlled heating (80–120°C) during cyclization and halogenation .

  • Solvent Choice: Polar solvents (e.g., methanol, DMF) enhance solubility of intermediates .

  • Catalysts: Transition metals (e.g., Pd, Cu) facilitate iodine incorporation.

A representative protocol might involve:

  • Reacting 4-hydroxy-5-(trifluoromethyl)pyrimidine with phosphorus oxychloride to install chlorine .

  • Treating the intermediate with iodine monochloride in acetic acid to introduce iodine.

Applications in Organic Synthesis and Drug Discovery

Role as a Versatile Intermediate

The compound’s reactivity enables diverse transformations:

  • Cross-Coupling Reactions: The iodine atom participates in Pd-catalyzed couplings to form C–C bonds, enabling access to biaryl structures.

  • Nucleophilic Substitution: Chlorine displacement with amines or alkoxides yields functionalized pyrimidines.

  • Trifluoromethyl Retention: The -CF₃ group remains intact under most conditions, preserving its bioactivity-enhancing properties.

Hazard StatementPrecautionary Measures
H302Use PPE; avoid ingestion
H312/H315Wear gloves and protective clothing
H319Use eye protection

Recent Advances and Future Directions

Innovations in Synthesis

Recent patents highlight trends toward flow chemistry and catalytic halogenation, reducing reaction times and improving yields . For example, continuous-flow systems enable safer handling of phosphorus oxychloride .

Emerging Therapeutic Applications

Ongoing studies explore the compound’s utility in:

  • PROTACs (Proteolysis-Targeting Chimeras): Bifunctional molecules degrading disease-causing proteins.

  • Covalent Inhibitors: Irreversible binding to cysteine residues in target enzymes.

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